Miransertib

Description

Properties

IUPAC Name |

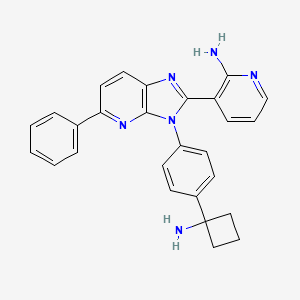

3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N6/c28-24-21(8-4-17-30-24)25-32-23-14-13-22(18-6-2-1-3-7-18)31-26(23)33(25)20-11-9-19(10-12-20)27(29)15-5-16-27/h1-4,6-14,17H,5,15-16,29H2,(H2,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFMVVHMKGFCMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)N3C4=C(C=CC(=N4)C5=CC=CC=C5)N=C3C6=C(N=CC=C6)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1313881-70-7 | |

| Record name | Miransertib [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1313881707 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Miransertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14982 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-[3-[4-(1-aminocyclobutyl)phenyl]-5-phenylimidazo[4,5-b]pyridin-2-yl]pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MIRANSERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1DQI1B52Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PIK3CA-related overgrowth spectrum (PROS) is a group of rare disorders characterized by excessive tissue growth due to somatic activating mutations in the PIK3CA gene. These mutations lead to the hyperactivation of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway. Miransertib (formerly ARQ 092), a potent and selective allosteric pan-AKT inhibitor, has emerged as a promising therapeutic agent for PROS. This technical guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the core signaling pathways and experimental workflows.

The PI3K/AKT/mTOR Pathway in PROS

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In individuals with PROS, somatic mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, result in constitutive activation of the kinase.[1][2] This leads to the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting AKT (also known as protein kinase B) to the plasma membrane, where it is activated through phosphorylation at two key sites: threonine 308 (T308) by phosphoinositide-dependent kinase 1 (PDK1) and serine 473 (S473) by mTOR complex 2 (mTORC2).[3]

Activated AKT then phosphorylates a multitude of downstream substrates, including proline-rich AKT substrate of 40 kDa (PRAS40), which in its unphosphorylated state inhibits mTORC1.[4][5] Phosphorylation of PRAS40 by AKT relieves this inhibition, leading to the activation of mTORC1 and subsequent phosphorylation of its downstream effectors, such as S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), ultimately promoting protein synthesis, cell growth, and proliferation.[6] The dysregulation of this pathway is the molecular basis for the overgrowth phenotypes observed in PROS.[1][2]

This compound: A Pan-AKT Inhibitor

This compound is an orally available, selective, and allosteric pan-AKT inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3).[4][7] Its mechanism of action involves a dual inhibitory effect. Firstly, it binds to the inactive conformation of AKT, preventing its localization to the cell membrane and subsequent activation. Secondly, it binds to the active, phosphorylated form of AKT, directly inhibiting its kinase activity.[8] By targeting both the active and inactive forms, this compound effectively shuts down AKT signaling, thereby blocking the downstream effects of the hyperactive PI3K pathway in PROS.[6]

Quantitative Data

The following tables summarize the key quantitative data related to the in vitro and in vivo activity of this compound, as well as its clinical administration in PROS.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Assay Conditions | Reference |

| AKT1 | 2.7 | Biochemical Assay | [4] |

| AKT2 | 14 | Biochemical Assay | [4] |

| AKT3 | 8.1 | Biochemical Assay | [4] |

| p-PRAS40 (T246) | 310 | Cell-based Assay (AN3CA cells) | [4] |

Table 2: Preclinical Pharmacokinetics of this compound

| Species | Oral Bioavailability (F%) | Half-life (t1/2, hours) | Cmax (ng/mL) | AUCinf (h·ng/mL) | Reference |

| Rat | 62 | 17 | 198 | 5496 | [4] |

| Monkey | 49 | 7 | 258 | 2960 | [4] |

Table 3: Clinical Dosing of this compound in PROS (MOSAIC Study)

| Dosing Regimen | Details | Reference |

| Starting Dose | 15 mg/m² once daily | [9][10] |

| Dose Escalation | Up to 25 mg/m² or 35 mg/m² once daily, based on tolerability | [9][11] |

| Administration | Orally, 1 hour before or 2 hours after a meal | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

In Vitro Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AKT isoforms.

Materials:

-

Recombinant human AKT1, AKT2, and AKT3 enzymes

-

GSK-3α as a substrate[12]

-

This compound

-

ATP

-

Kinase assay buffer[12]

-

Protein A-Sepharose beads[12]

-

Phospho-GSK-3α specific antibody[12]

-

Secondary antibody conjugated to a detectable marker (e.g., HRP)

-

Microplate reader

Protocol:

-

Prepare a serial dilution of this compound in kinase assay buffer.

-

In a microplate, combine the recombinant AKT enzyme, GSK-3α substrate, and the various concentrations of this compound.

-

Initiate the kinase reaction by adding ATP to a final concentration of 100 µM.[13]

-

Incubate the reaction mixture at 30°C for a predetermined time (e.g., 1-4 hours).[12]

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

The amount of phosphorylated GSK-3α is quantified. This can be done by transferring the reaction mixture to a plate coated with an anti-GSK-3α antibody and then detecting the phosphorylated substrate with a specific anti-phospho-GSK-3α antibody.

-

Alternatively, the reaction products can be separated by SDS-PAGE, transferred to a membrane, and probed with the anti-phospho-GSK-3α antibody (Western blot).[12]

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of AKT Pathway Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation of AKT and its downstream target PRAS40 in cells with PIK3CA mutations.

Materials:

-

PROS patient-derived cells or a suitable cell line with a known PIK3CA mutation (e.g., MCF7, AN3CA)[4][5]

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[14]

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)[15]

-

Primary antibodies: anti-phospho-AKT (S473), anti-total-AKT, anti-phospho-PRAS40 (T246), anti-total-PRAS40, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Culture the selected cells to approximately 80% confluency.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them using the supplemented lysis buffer.[14]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[15]

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-AKT) overnight at 4°C with gentle agitation.[15]

-

Wash the membrane three times with TBST for 5 minutes each.[15]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

-

Wash the membrane again as in step 9.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels and the loading control.

Cell Proliferation Assay

Objective: To evaluate the anti-proliferative effect of this compound on cells with PIK3CA mutations.

Materials:

-

PROS patient-derived cells or a cell line with a PIK3CA mutation

-

This compound

-

Complete cell culture medium

-

Cell counting solution (e.g., trypan blue) or a viability assay reagent (e.g., MTT, CellTiter-Glo)

-

Multi-well plates

-

Incubator

Protocol:

-

Seed the cells in a multi-well plate at a predetermined density.

-

Allow the cells to adhere overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a defined period (e.g., 72 hours).

-

At the end of the incubation period, determine the number of viable cells. This can be done by:

-

Trypsinizing and counting the cells using a hemocytometer and trypan blue exclusion.

-

Using a colorimetric or luminescent viability assay according to the manufacturer's instructions.

-

-

Calculate the percentage of cell proliferation inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the GI50 (concentration for 50% growth inhibition) by plotting the percentage of inhibition against the drug concentration.

Mandatory Visualizations

PI3K/AKT/mTOR Signaling Pathway in PROS

References

- 1. Cancer-Associated PIK3CA Mutations in Overgrowth Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. mesoscale.com [mesoscale.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Selectivity Studies and Free Energy Calculations of AKT Inhibitors [mdpi.com]

- 8. ern-ithaca.eu [ern-ithaca.eu]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Safety findings from the phase 1/2 MOSAIC study of this compound for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. clinicaltrials.eu [clinicaltrials.eu]

- 12. resources.novusbio.com [resources.novusbio.com]

- 13. protocols.io [protocols.io]

- 14. bio-rad.com [bio-rad.com]

- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Miransertib: A Selective Allosteric AKT Inhibitor for Precision Oncology and Rare Diseases

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Miransertib (formerly ARQ 092) is a potent, orally bioavailable, and selective allosteric inhibitor of the serine/threonine kinase AKT (Protein Kinase B). As a pivotal node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of cell proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in human cancers and certain rare overgrowth syndromes. This compound's allosteric mechanism of inhibition offers a distinct advantage over traditional ATP-competitive inhibitors, leading to a unique pharmacological profile. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is one of the most frequently activated signaling cascades in human cancer, playing a crucial role in tumor initiation and progression.[1] AKT, a central component of this pathway, exists in three highly homologous isoforms: AKT1, AKT2, and AKT3.[2] Its activation promotes various cellular processes that are hallmarks of cancer, including cell growth, proliferation, and survival.[3] Consequently, AKT has emerged as a highly attractive target for therapeutic intervention.[4]

This compound is a novel, selective, allosteric pan-AKT inhibitor that has demonstrated significant anti-tumor activity in preclinical models and has been investigated in clinical trials for various cancers and rare genetic overgrowth disorders such as Proteus syndrome and PIK3CA-Related Overgrowth Spectrum (PROS).[5][6][7] Its unique allosteric mechanism of action involves binding to a site distinct from the ATP-binding pocket, locking AKT in an inactive conformation and preventing its membrane translocation and subsequent activation.[8] This guide will delve into the technical details of this compound's pharmacology and provide practical information for researchers in the field.

Mechanism of Action

This compound functions as a non-ATP competitive inhibitor of AKT.[9] Unlike orthosteric inhibitors that compete with ATP at the catalytic site, this compound binds to an allosteric pocket at the interface of the pleckstrin homology (PH) and kinase domains of AKT.[8][10] This binding stabilizes an inactive "PH-in" conformation, which prevents the localization of AKT to the plasma membrane, a critical step for its activation by upstream kinases like PDK1.[11][12] By locking AKT in this inactive state, this compound effectively inhibits the phosphorylation of AKT at Threonine 308 (T308) and Serine 473 (S473), thereby blocking downstream signaling to key effector proteins such as PRAS40, GSK3β, and S6 ribosomal protein.[11][13]

A key feature of this compound is its potent inhibition of both wild-type AKT and the constitutively active E17K mutant of AKT1.[8][11] The E17K mutation, found in several cancers and Proteus syndrome, promotes AKT's membrane localization and activation.[5] this compound's ability to inhibit this mutant form highlights its potential in genetically defined patient populations.

Below is a diagram illustrating the PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.

Caption: The PI3K/AKT signaling pathway and the inhibitory mechanism of this compound.

Quantitative Data

This compound has been extensively characterized in a variety of preclinical assays. The following tables summarize key quantitative data regarding its potency and efficacy.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |

| AKT1 | Cell-free | 2.7 - 5.0 | 0.27 | [4][10][11][14] |

| AKT2 | Cell-free | 14 | 2.1 | [4][10][11] |

| AKT3 | Cell-free | 8.1 - 16 | 10,225 | [4][10][11][15] |

| AKT1-E17K | Cell-free | Potent inhibitor | - | [11] |

| p-AKT (S473) in AN3CA cells | Cellular | 40 | - | [11] |

| p-AKT (T308) in AN3CA cells | Cellular | 62 | - | [11] |

| p-PRAS40 (T246) in A2780 cells | Cellular | 310 | - | [11] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Key Mutation(s) | GI50 (µM) | Reference(s) |

| AN3CA | Endometrial | PIK3CA | < 1 | [16] |

| A2780 | Ovarian | - | - | [3] |

| MDA-MB-453 | Breast | PIK3CA | < 1 | [16] |

| NCI-H1650 | Lung | - | - | [16] |

| KU-19-19 | Bladder | - | - | [16] |

| MDA-MB-468 | Breast | PTEN loss | Sensitive | [4] |

| MDA-MB-231 | Breast | - | Less Sensitive | [4] |

Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) | Reference(s) |

| Endometrial PDX (AKT1-E17K) | Endometrial | 50-100 mg/kg, oral, daily | 48 - 78 | [12] |

| AN3CA | Endometrial | 100-200 mg/kg | Significant | [11] |

PDX: Patient-Derived Xenograft

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the activity of this compound.

In Vitro Kinase Assay

This protocol is for determining the IC50 values of this compound against AKT isoforms.

Materials:

-

Recombinant full-length inactive AKT1, AKT2, and AKT3 enzymes.

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

-

ATP.

-

Substrate peptide (e.g., Crosstide).

-

This compound (serial dilutions).

-

ADP-Glo™ Kinase Assay kit (Promega) or similar.

-

96-well plates.

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.

-

Add the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.

-

Add the AKT enzyme and substrate peptide to the wells.

-

Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each enzyme.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using the ADP-Glo™ assay, which quantifies the amount of ADP produced.

-

Plot the percentage of kinase activity against the logarithm of this compound concentration.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

Western Blotting

This protocol is for assessing the inhibition of AKT signaling in cultured cells.

Materials:

-

Cancer cell lines (e.g., AN3CA).

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay).

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and membranes (e.g., PVDF).

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-p-AKT (S473), anti-p-AKT (T308), anti-total AKT, anti-p-PRAS40 (T246), anti-total PRAS40, anti-GAPDH or β-actin (loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 2-24 hours).

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to the loading control and total protein levels.

In Vivo Xenograft Studies

This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

Caption: A typical experimental workflow for in vivo xenograft studies with this compound.

Procedure:

-

Cell Preparation: Culture the desired cancer cell line (e.g., AN3CA) under standard conditions.

-

Animal Model: Use immunocompromised mice (e.g., nude or SCID).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., 100 mg/kg daily). The control group receives the vehicle.

-

Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).

-

Endpoint: The study may be terminated when tumors in the control group reach a predetermined size, or after a fixed duration.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement by Western blotting or immunohistochemistry for p-AKT levels.

Conclusion

This compound is a promising selective allosteric AKT inhibitor with a well-defined mechanism of action and demonstrated preclinical activity in various cancer models, particularly those with activating mutations in the PI3K/AKT pathway. Its efficacy against the AKT1-E17K mutant also makes it a valuable therapeutic candidate for Proteus syndrome. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working on the preclinical and clinical evaluation of this compound and other next-generation AKT inhibitors. Further research will continue to delineate its full therapeutic potential and identify patient populations most likely to benefit from this targeted therapy.

References

- 1. biorxiv.org [biorxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. glpbio.com [glpbio.com]

- 4. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. xn--9kr57xk9fjp6a.com [xn--9kr57xk9fjp6a.com]

- 7. AKT kinases as therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ARQ 092, an orally-available, selective AKT inhibitor, attenuates neutrophil-platelet interactions in sickle cell disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound (ARQ 092), an orally-available, selective Akt inhibitor is effective against Leishmania | PLOS One [journals.plos.org]

- 14. Pharmacodynamic Study of this compound in Individuals with Proteus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ern-ithaca.eu [ern-ithaca.eu]

- 16. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Preclinical Evaluation of Proteus Syndrome Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteus syndrome (PS) is an exceedingly rare and progressive overgrowth disorder characterized by asymmetric and disproportionate growth affecting various tissues, including bones, skin, and adipose tissue.[1][2][3] The condition is caused by a somatic activating mutation, specifically c.49G>A (p.Glu17Lys), in the AKT1 gene.[1][4][5] This mutation is not inherited but occurs sporadically during embryonic development, leading to a mosaic distribution where some cells in the body carry the mutation while others do not.[1][3][5][6] The resulting overactivation of the AKT1 protein, a crucial node in the PI3K/AKT/mTOR signaling pathway, disrupts normal cell growth and proliferation, leading to the severe and variable phenotype of the syndrome.[7][8] The progressive nature of the disorder and its association with life-threatening complications, such as deep vein thrombosis, pulmonary embolism, and an increased risk of certain tumors, underscore the urgent need for effective therapeutic interventions.[2][8]

This technical guide provides a comprehensive overview of the preclinical models used to study Proteus syndrome, details key experimental protocols, and summarizes the evaluation of potential therapeutic agents, with a focus on inhibitors targeting the underlying aberrant signaling pathway.

Core Signaling Pathway in Proteus Syndrome

The primary driver of Proteus syndrome is the constitutive activation of the AKT1 serine-threonine kinase.[9] The specific p.Glu17Lys mutation leads to ligand-independent phosphorylation and activation of AKT1, which in turn hyperactivates downstream signaling, promoting cell growth, proliferation, and survival while inhibiting apoptosis.[4][7][9] This makes the PI3K/AKT/mTOR pathway a prime target for therapeutic intervention.

References

- 1. Proteus Syndrome: Frequently Asked Questions [genome.gov]

- 2. Proteus Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Proteus syndrome: MedlinePlus Genetics [medlineplus.gov]

- 4. Repression of AKT signaling by ARQ 092 in cells and tissues from patients with Proteus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Genetic disorder and cancer. Proteus syndrome Proteussyndrome (PS)… | by Nedaja | Medium [medium.com]

- 8. ihmorg.org [ihmorg.org]

- 9. Clinical report: one year of treatment of Proteus syndrome with this compound (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]

Miransertib's Role in Inhibiting AKT Isoforms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Miransertib (also known as ARQ 092) is a potent, orally bioavailable, and selective allosteric inhibitor of all three AKT serine/threonine kinase isoforms (AKT1, AKT2, and AKT3).[1] As a critical node in the PI3K/AKT/mTOR signaling pathway, AKT is frequently dysregulated in various cancers and overgrowth syndromes, making it a prime therapeutic target.[1][2] this compound employs a non-ATP-competitive mechanism, binding to a pocket between the pleckstrin homology (PH) and kinase domains. This allosteric inhibition locks AKT in an inactive conformation, preventing its translocation to the cell membrane and subsequent activation by phosphorylation.[2] This guide provides a comprehensive overview of this compound's mechanism, isoform selectivity, and its effects on downstream signaling, supported by quantitative data and detailed experimental protocols.

Mechanism of Action: Allosteric Inhibition of AKT

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that governs cell proliferation, survival, growth, and metabolism. Activation of this pathway begins with the stimulation of receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with PH domains, including AKT and phosphoinositide-dependent kinase 1 (PDK1), recruiting them to the plasma membrane. This colocalization facilitates the phosphorylation of AKT at two key residues: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the hydrophobic motif by the mTOR Complex 2 (mTORC2). Dual phosphorylation fully activates AKT, allowing it to phosphorylate a multitude of downstream substrates.

This compound's allosteric mechanism is distinct from traditional ATP-competitive kinase inhibitors. Instead of competing with ATP at the catalytic site, it binds to an allosteric pocket, inducing a conformational change that prevents the kinase from achieving its active state. This mode of inhibition has two key consequences:

-

Inhibition of Kinase Activity: It directly blocks the enzymatic function of already active, phosphorylated AKT.

-

Prevention of Activation: It locks inactive AKT in the cytosol, preventing its recruitment to the plasma membrane and subsequent phosphorylation by PDK1 and mTORC2.[2]

This dual action leads to a potent and specific downregulation of the entire AKT signaling axis.

Quantitative Data

This compound's potency against the three AKT isoforms and its effect on downstream signaling have been quantified through various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Potency of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against each purified AKT isoform and a key downstream effector, PRAS40.

| Target | IC50 (nM) | Reference(s) |

| AKT1 | 2.7 - 5.0 | [2][3] |

| AKT2 | 14 | [2][3] |

| AKT3 | 8.1 | [2][3] |

| p-PRAS40 (T246) | 310 | [2] |

Table 2: In Vivo Pharmacodynamic Effects of this compound

This table shows the percentage reduction of phosphorylated AKT and PRAS40 in tumor-bearing mice following oral administration of this compound.

| Phospho-Protein | Dose | Reduction (%) | Reference(s) |

| p-AKT (S473) | 100 mg/kg | 99% | [2] |

| p-AKT (T308) | 100 mg/kg | 95% | [2] |

| p-PRAS40 (T246) | 100 mg/kg | 58% | [2] |

Table 3: Pharmacokinetic Profile of this compound

This table outlines key pharmacokinetic parameters of this compound in preclinical models.

| Species | Dose | Bioavailability (F%) | t1/2 (h) | Cmax (ng/mL) | AUCinf (h·ng/mL) | Reference(s) |

| Rat | 5 mg/kg | 62% | 17 | 198 | 5496 | [2] |

| Monkey | 10 mg/kg | 49% | 7 | 258 | 2960 | [2] |

Signaling Pathway Visualization

The following diagram illustrates the canonical PI3K/AKT/mTOR signaling pathway and highlights the point of inhibition by this compound.

Experimental Protocols

The following are representative protocols for key assays used to characterize the activity of this compound.

In Vitro AKT Kinase Activity Assay

This protocol describes a method to measure the kinase activity of immunoprecipitated AKT from cell lysates using a non-radioactive assay format.

A. Materials:

-

Kinase Extraction Buffer (containing phosphatase and protease inhibitors)

-

AKT-specific antibody (for immunoprecipitation)

-

Protein A/G agarose beads

-

Kinase Assay Buffer

-

Recombinant GSK-3α protein (substrate)

-

ATP solution

-

3X SDS-PAGE sample buffer

-

Phospho-GSK-3α (Ser21) specific antibody (for detection)

-

Standard Western blotting reagents

B. Protocol:

-

Cell Lysis: Culture and treat cells with this compound or control vehicle. Lyse cells in ice-cold Kinase Extraction Buffer. Centrifuge to pellet cell debris and collect the supernatant (cell lysate).

-

Immunoprecipitation (IP): Add AKT-specific antibody to ~200-400 µg of cell lysate. Incubate with rotation for 1-2 hours at 4°C.

-

Add 50 µL of Protein A/G agarose bead slurry to each sample and continue rotating for 1 hour at 4°C.

-

Pellet the beads by centrifugation. Wash the beads twice with Kinase Extraction Buffer and once with Kinase Assay Buffer.

-

Kinase Reaction: Resuspend the washed beads in 50 µL of Kinase Assay Buffer. Add 1 µg of recombinant GSK-3α substrate and ATP to a final concentration of 200 µM.

-

Incubate the reaction at 30°C for 30-60 minutes with gentle agitation.

-

Termination and Sample Prep: Terminate the reaction by adding 25 µL of 3X SDS-PAGE sample buffer. Boil samples for 5 minutes.

-

Detection: Analyze the samples by Western blot using a phospho-GSK-3α (Ser21) specific antibody to detect the phosphorylated substrate, which is proportional to AKT activity.[4][5]

Western Blot for AKT Phosphorylation

This protocol is used to determine the phosphorylation status of AKT (at S473 and T308) and its downstream targets in cells treated with this compound.[2]

A. Materials:

-

RIPA or similar lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit.

-

Laemmli sample buffer.

-

SDS-PAGE gels and running buffer.

-

PVDF membrane and transfer buffer.

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary antibodies: Rabbit anti-phospho-AKT (Ser473), Rabbit anti-phospho-AKT (Thr308), Rabbit anti-total AKT.

-

Secondary antibody: HRP-conjugated goat anti-rabbit IgG.

-

Enhanced Chemiluminescence (ECL) detection reagents.

B. Protocol:

-

Sample Preparation: Treat cells with various concentrations of this compound for a specified time (e.g., 2 hours). Harvest and lyse cells in ice-cold lysis buffer.

-

Protein Quantification: Determine protein concentration of each lysate using a BCA assay to ensure equal loading.

-

Electrophoresis: Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer. Separate proteins on an 8-12% SDS-PAGE gel.

-

Transfer: Transfer separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibody (e.g., anti-p-AKT S473, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[6]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted 1:2000 in blocking buffer) for 1 hour at room temperature.[6]

-

Washing: Repeat the washing step (Step 7).

-

Detection: Apply ECL reagents to the membrane and capture the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total AKT.

Cell Viability/Proliferation Assay (MTT/MTS)

This protocol measures the effect of this compound on cell viability, which reflects a combination of cytostatic and cytotoxic effects.

A. Materials:

-

96-well cell culture plates.

-

Complete cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent.

-

Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol).

-

Microplate spectrophotometer.

B. Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well in 100 µL of medium. Allow cells to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired drug concentrations. Include vehicle-only (e.g., 0.1% DMSO) wells as a negative control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

Reagent Addition:

-

For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. Then, add 100 µL of solubilization solution and incubate overnight at 37°C to dissolve the formazan crystals.

-

For MTS: Add 20 µL of MTS reagent directly to each well and incubate for 1-4 hours.[7]

-

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader. For MTT, read at ~570 nm. For MTS, read at ~490 nm.[7]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background absorbance from media-only wells. Plot the results to determine the IC50 value.

Conclusion

This compound is a highly potent, allosteric pan-AKT inhibitor that effectively downregulates the PI3K/AKT/mTOR signaling pathway. Its unique mechanism of action, which prevents both the activation and catalytic activity of all three AKT isoforms, distinguishes it from ATP-competitive inhibitors. The quantitative data from in vitro and in vivo studies demonstrate its efficacy in inhibiting AKT signaling and downstream cellular processes. The provided protocols offer a foundational framework for researchers to further investigate the biological effects of this compound and similar targeted therapies. These characteristics make this compound a valuable tool for research and a promising therapeutic candidate for diseases driven by aberrant AKT signaling, such as various cancers and overgrowth syndromes.[2][8]

References

- 1. Facebook [cancer.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. selleckchem.com [selleckchem.com]

- 4. resources.novusbio.com [resources.novusbio.com]

- 5. Akt Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 6. ccrod.cancer.gov [ccrod.cancer.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Clinical experience with the AKT1 inhibitor this compound in two children with PIK3CA-related overgrowth syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Miransertib (MK-7075): A Targeted Inhibitor of the PI3K/AKT Pathway for Rare Genetic Overgrowth Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Rare genetic overgrowth disorders, such as PIK3CA-Related Overgrowth Spectrum (PROS) and Proteus Syndrome (PS), are debilitating conditions characterized by mosaic, progressive, and disproportionate tissue growth.[1][2] These disorders stem from somatic gain-of-function mutations in key genes of the phosphatidylinositol-3-kinase (PI3K)/AKT/mTOR signaling pathway.[3] Specifically, PROS is caused by mutations in the PIK3CA gene, while Proteus Syndrome is caused by a recurring somatic activating mutation in the AKT1 gene (c.49G > A, p.Glu17Lys).[3][4] The resulting hyperactivation of this pathway leads to increased cell proliferation and survival, driving the severe overgrowth phenotype.[4] Miransertib (also known as MK-7075 or ARQ 092) is an orally available, selective, allosteric pan-AKT inhibitor that targets AKT isoforms 1, 2, and 3, representing a promising molecularly targeted therapy for these conditions.[2][4][5] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical data, clinical trial results, and associated experimental protocols.

Mechanism of Action

This compound is a small molecule inhibitor that uniquely targets both active and inactive forms of the AKT protein kinase.[4] Its mechanism involves two primary modes of action:

-

Inhibition of Activation: this compound binds to inactive AKT, preventing its localization to the cell membrane and subsequent activation.[5]

-

Direct Inhibition: It also binds to already active AKT, directly inhibiting its kinase activity.[5]

By potently inhibiting all three AKT isoforms, this compound effectively blocks downstream signaling in the PI3K/AKT/mTOR cascade. This leads to a reduction in cell growth, proliferation, and survival in tissues harboring the activating mutations, thereby halting or reversing the pathological overgrowth.[1][6]

The signaling pathway targeted by this compound is illustrated below.

Preclinical Studies

Preclinical investigations have been crucial in establishing the therapeutic potential of this compound for overgrowth disorders.

2.1 In Vitro Studies

-

Cellular Assays: Studies using cells derived from patients with Proteus Syndrome demonstrated that this compound treatment led to a concentration-dependent reduction in the phosphorylation of AKT and its downstream targets.[6] This confirmed the drug's ability to inhibit the hyperactive signaling pathway directly in affected human cells.

-

Endothelial Cell Models: In human endothelial cells with genotypes spanning most low-flow vascular malformations (a common feature in PROS), this compound showed significant efficacy, validating its potential across different manifestations of these disorders.[7]

2.2 In Vivo Animal Models A key preclinical model utilized the postnatal mouse retina to study PI3K-driven vascular malformations.[7][8]

-

Model Generation: Mosaic expression of the activating Pik3ca H1047R mutation was induced in the retinal angiogenic endothelium of mice.[7] This model successfully recapitulated the hallmarks of human low-flow vascular malformations, including PI3K signaling overactivation, loss of pericyte coverage, and endothelial cell hyperproliferation.[7]

-

Therapeutic Evaluation: Using this model, studies demonstrated that low doses of this compound could both prevent the formation of and induce the regression of these PI3K-driven vascular malformations.[7] This provided the first in vivo proof-of-concept for this compound's efficacy in these disorders.[8]

Table 1: Summary of Key Preclinical Findings

| Model System | Key Finding | Reference |

|---|---|---|

| Patient-derived PS Cells | Concentration-dependent reduction of pAKT and downstream targets. | [6] |

| Human Endothelial Cells | Efficacy demonstrated across genotypes of low-flow vascular malformations. | [7] |

| Pik3ca H1047R Mouse Model | Low-dose this compound prevents and induces regression of vascular malformations. | [7] |

| Tumor Xenograft Models | Minimum effective dose of 75 mg/kg showed an impact on tumor volume. |[8] |

Clinical Development and Trials

This compound has been evaluated in several clinical studies, including Phase 1/2 trials and compassionate use programs, for patients with PROS and Proteus Syndrome.[1][9]

3.1 Study Design and Dosing Clinical trials have generally followed an open-label, dose-escalation design to establish safety, tolerability, and preliminary efficacy.[5][10]

-

Phase 1/2 MOSAIC Study (ARQ 092-103 / MK-7075-002): This international, multi-center study enrolled patients aged 2 years and older with a documented somatic mutation in PIK3CA (for PROS) or AKT1 (for Proteus Syndrome).[10][11]

-

NIH Pharmacodynamic Study (NCT02594215): A phase 0/1 pilot study in patients with Proteus Syndrome was designed to identify an appropriate dosage using a pharmacodynamic endpoint.[12]

The logical framework for this compound's therapeutic application is outlined in the diagram below.

3.2 Clinical Efficacy and Outcomes While a formal evaluation of efficacy in the MOSAIC study was deemed not feasible due to study design limitations, preliminary data from various studies and case reports suggest clinical benefit.[11]

Table 2: Summary of Quantitative Clinical Outcomes

| Study/Patient Group | N | Key Quantitative Outcome | Reference |

|---|---|---|---|

| NIH Pharmacodynamic Study (PS) | 6 | 50% reduction in pAKT levels in affected tissue from 5 of 6 individuals. | [3][12] |

| Compassionate Use (PROS - CLOVES) | 1 | 15% reduction in calculated volumes of fatty overgrowth via serial MRI. | [13] |

| Compassionate Use (PS) | 1 | Stable whole-body MRI findings with no apparent disease progression after 1 year. | [4] |

| Natural History Comparison (PS) | 1 | Slowed growth of plantar cerebriform connective tissue nevi (CCTN) compared to an average annual growth of 5.6% from natural history data. |[14] |

Qualitative improvements have also been widely reported, including reduced pain, improved mobility, decreased size of overgrowth lesions, and alleviation of disease-related symptoms such as respiratory compromise.[4][9][13][14]

3.3 Safety and Tolerability this compound has been generally well-tolerated in patients as young as two years old.[2]

Table 3: Summary of Safety Profile from MOSAIC Study (N=49)

| Adverse Event Category | Details | Incidence | Reference |

|---|---|---|---|

| Drug-Related Adverse Events (Any) | - | 23 participants (46.9%) | [11] |

| Most Common Drug-Related AEs | Decreased neutrophil count | 6 participants (12.2%) | [11] |

| Increased blood insulin | 5 participants (10.2%) | [11] | |

| Stomatitis | 5 participants (10.2%) | [11] |

| Other Reported AEs (in other studies) | Dry mouth, gingivostomatitis | Mild and often transient |[4] |

The manageable toxicity profile suggests potential for long-term administration, which is critical for managing these chronic conditions.[2]

Experimental Protocols & Methodologies

4.1 Clinical Trial Protocol (Adapted from Phase 1/2 MOSAIC Study)

-

Study Objectives: To evaluate the long-term safety and tolerability of this compound.[11][15] Secondary objectives included assessing changes in pain, physical functioning, quality of life, and lesion growth.[1]

-

Inclusion Criteria:

-

Drug Administration:

-

Assessments:

The general workflow for the clinical evaluation of this compound is depicted below.

Conclusion and Future Prospects

This compound represents a significant advancement in the treatment of rare genetic overgrowth disorders by directly targeting the underlying molecular pathology. Preclinical and clinical data have established its mechanism of action and demonstrated a favorable safety profile with encouraging signs of clinical activity.[9] It has the potential to become the first targeted therapy to halt disease progression and improve quality of life for patients with PROS and Proteus Syndrome.[1][9] Ongoing long-term safety studies and further analyses are essential to fully define its therapeutic role and optimize its use in this patient population.[15] The development of this compound serves as a paradigm for a precision medicine approach in ultra-rare diseases.[3]

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. firstwordpharma.com [firstwordpharma.com]

- 3. Clinical experience with the AKT1 inhibitor this compound in two children with PIK3CA-related overgrowth syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical report: one year of treatment of Proteus syndrome with this compound (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hcplive.com [hcplive.com]

- 6. ern-ithaca.eu [ern-ithaca.eu]

- 7. researchgate.net [researchgate.net]

- 8. biorxiv.org [biorxiv.org]

- 9. ArQule Announces Preliminary Results from Its Phase 1/2 Study of this compound (ARQ 092), in Patients with PIK3CA-related Overgrowth Spectrum (PROS) and Proteus syndrome (PS) in an Oral Presentation - BioSpace [biospace.com]

- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 11. Safety findings from the phase 1/2 MOSAIC study of this compound for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Case report: five-year experience of AKT inhibition with this compound (MK-7075) in an individual with Proteus syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. clinicaltrials.eu [clinicaltrials.eu]

- 16. NIH Clinical Center: Search the Studies [clinicalstudies.info.nih.gov]

- 17. This compound for Proteus Syndrome · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

The Discovery and Development of Miransertib (ARQ 092): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miransertib (ARQ 092) is a novel, orally bioavailable, allosteric inhibitor of the serine/threonine kinase AKT. Initially investigated as an anti-cancer agent, its potent and selective inhibition of the PI3K/AKT/mTOR signaling pathway has led to its development for treating rare overgrowth syndromes, including Proteus syndrome (PS) and PIK3CA-Related Overgrowth Spectrum (PROS). This technical guide provides an in-depth overview of the discovery, mechanism of action, preclinical and clinical development of this compound. It includes a compilation of key quantitative data, detailed experimental methodologies for pivotal assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway, often through activating mutations in key components like PIK3CA and AKT1, is a hallmark of various cancers and congenital overgrowth disorders.[2][3]

Proteus syndrome is an exceedingly rare and progressive condition characterized by the overgrowth of bones, skin, and other tissues, and is caused by a somatic activating mutation in the AKT1 gene.[3] PIK3CA-Related Overgrowth Spectrum (PROS) is a group of disorders resulting from somatic mutations in the PIK3CA gene, which encodes the catalytic subunit of PI3K, leading to its overactivation and subsequent downstream signaling through AKT.[4]

This compound (ARQ 092) was developed to target the AKT kinase, a central node in this pathway. Its unique allosteric mechanism of inhibition offers a promising therapeutic strategy for diseases driven by aberrant AKT signaling.[5][6]

Discovery and Medicinal Chemistry

The development of this compound originated from a chemical series of 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine. Through a structure-based drug design and optimization process, researchers aimed to identify potent and selective allosteric inhibitors of AKT kinases. This effort led to the discovery of ARQ 092, which demonstrated high enzymatic potency against all three AKT isoforms (AKT1, AKT2, and AKT3) and potent cellular inhibition of AKT activation and downstream signaling.

Mechanism of Action

This compound is a potent, selective, and orally bioavailable allosteric inhibitor of AKT.[7] Its mechanism of action is distinct from ATP-competitive inhibitors. This compound binds to an allosteric pocket at the interface of the pleckstrin homology (PH) and kinase domains of AKT.[8] This binding stabilizes the inactive conformation of the enzyme and prevents its translocation to the cell membrane, a crucial step for its activation.[5] This allosteric inhibition is effective against both wild-type and constitutively active mutant forms of AKT, such as the E17K mutation found in Proteus syndrome.[5][6]

dot

Caption: this compound allosterically inhibits AKT, preventing its activation and downstream signaling.

Preclinical Data

In Vitro Potency and Selectivity

This compound demonstrates potent inhibition of all three AKT isoforms. The half-maximal inhibitory concentrations (IC50) are in the low nanomolar range, indicating high potency.

| Target | IC50 (nM) |

| AKT1 | 2.7[7] |

| AKT2 | 14[7] |

| AKT3 | 8.1[7] |

| p-PRAS40 (T246) | 310[9] |

Preclinical Pharmacokinetics

Pharmacokinetic studies in animal models have shown that this compound is orally bioavailable.

| Species | Dose | Cmax (ng/mL) | t1/2 (h) | AUCinf (h*ng/mL) | Oral Bioavailability (F%) |

| Rat | 5 mg/kg | 198[9] | 17[9] | 5496[9] | 62%[9] |

| Monkey | 10 mg/kg | 258[9] | 7[9] | 2960[9] | 49%[9] |

Clinical Development

This compound has been evaluated in several clinical trials, initially in oncology and subsequently for rare overgrowth syndromes.

Phase 0/1 Pharmacodynamic Study in Proteus Syndrome (NCT02594215)

A key study in the development of this compound for Proteus syndrome was a Phase 0/1 trial designed to assess the pharmacodynamic effects of the drug. The primary endpoint was the reduction of phosphorylated AKT (pAKT) in affected tissues.

| Parameter | Result |

| Primary Endpoint | 50% reduction in pAKT in affected tissue[10][11] |

| Participants Meeting Endpoint | 5 out of 6[10][11] |

| Dose | 5 mg/m²/day[10][11] |

| Key Secondary Outcomes | Decrease in cerebriform connective tissue nevus and reduction in pain in some participants.[12] |

Phase 1/2 MOSAIC Study in PROS and Proteus Syndrome (NCT03094832)

The MOSAIC study was a multicenter, open-label, Phase 1/2 trial to evaluate the safety and efficacy of this compound in patients with PROS and Proteus syndrome.[10][13] While the initial primary objective was to assess clinical response, it was later updated to focus on safety and tolerability due to challenges in standardized efficacy evaluation across a heterogeneous patient population.[10][11]

| Parameter | Result |

| Number of Participants | 49[10][11] |

| Age Range | 2-41 years[10][11] |

| Dosing Regimen | Starting dose of 15 mg/m² once daily, with potential escalation to 25 mg/m².[10] |

| Most Common Drug-Related Adverse Events | Decreased neutrophil count (12.2%), increased blood insulin (10.2%), stomatitis (10.2%)[10][11] |

| Grade 3 Drug-Related Adverse Event | Deep vein thrombosis (2.0%)[10][11] |

Experimental Protocols

In Vitro AKT Kinase Inhibition Assay (Representative Protocol)

This protocol is a representative example based on commercially available kits and published methodologies for determining the in vitro inhibitory activity of a compound against AKT kinase.

dot

Caption: A typical workflow for an in vitro AKT kinase inhibition assay.

Materials:

-

Recombinant human AKT1, AKT2, or AKT3 enzyme

-

Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)[14]

-

AKT substrate (e.g., a synthetic peptide)

-

ATP

-

This compound (or other test compounds) at various concentrations

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

96-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the kinase buffer, the diluted this compound, and the recombinant AKT enzyme.

-

Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature.

-

Initiate the kinase reaction by adding a mixture of the AKT substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction and detect the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ reagent and protocol.[14]

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Western Blotting for Phosphorylated AKT (p-AKT)

This protocol outlines the general steps for assessing the phosphorylation status of AKT in cell lysates following treatment with this compound.

Materials:

-

Cell culture reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-AKT (Ser473) and rabbit anti-pan-AKT

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-AKT overnight at 4°C.

-

Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total AKT.

Conclusion

This compound (ARQ 092) is a promising targeted therapy that has demonstrated potent and selective inhibition of the AKT signaling pathway. Its development journey, from a cancer therapeutic candidate to a potential treatment for rare overgrowth syndromes, highlights the importance of understanding the molecular drivers of disease. The preclinical data established a strong scientific rationale for its clinical investigation, and the clinical trials have provided valuable insights into its safety and pharmacodynamic effects. While challenges remain in assessing clinical efficacy in heterogeneous rare disease populations, this compound represents a significant advancement in the field of precision medicine for patients with debilitating overgrowth conditions. Further studies are warranted to fully elucidate its long-term efficacy and place in the therapeutic armamentarium.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Therapy Detail [ckb.genomenon.com:443]

- 3. Clinical report: one year of treatment of Proteus syndrome with this compound (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Identification of allosteric inhibitor against AKT1 through structure-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. Safety findings from the phase 1/2 MOSAIC study of this compound for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome [pubmed.ncbi.nlm.nih.gov]

- 11. Safety findings from the phase 1/2 MOSAIC study of this compound for patients with PIK3CA-related overgrowth spectrum or Proteus syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacodynamic Study of this compound in Individuals with Proteus Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. clinicaltrials.eu [clinicaltrials.eu]

- 14. promega.jp [promega.jp]

An In-Depth Technical Guide to the In Vitro Anti-Proliferative Activity of Miransertib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miransertib (also known as ARQ 092) is an orally bioavailable, allosteric inhibitor of the serine/threonine-protein kinase AKT (Protein Kinase B).[1] As a critical node in the PI3K/AKT/mTOR signaling pathway, AKT is a key regulator of diverse cellular processes, including cell proliferation, survival, growth, and migration.[2][3] The AKT signaling pathway is frequently deregulated in various cancers, making it a prime target for therapeutic intervention.[4] this compound acts as a pan-AKT inhibitor, targeting all three isoforms (AKT1, AKT2, and AKT3) by binding to and inhibiting their activity in a non-ATP competitive manner.[5][6] This inhibition can lead to the suppression of tumor cell proliferation and the induction of apoptosis.[1] This guide provides a comprehensive overview of the in vitro anti-proliferative activity of this compound, detailing its inhibitory concentrations, relevant experimental protocols, and its mechanism of action.

Data Presentation: Quantitative Analysis of this compound's Inhibitory Activity

This compound has demonstrated potent inhibitory activity against AKT isoforms and downstream signaling components. Its anti-proliferative effects have been quantified across various cell lines, particularly those with activating mutations in the PI3K/AKT pathway.

Table 1: this compound IC50 Values against AKT Isoforms

| Target | IC50 Value (Source 1) | IC50 Value (Source 2) |

| AKT1 | 2.7 nM[2] | 5.0 nM[3][7] |

| AKT2 | 14 nM[2] | 4.5 nM[7] |

| AKT3 | 8.1 nM[2] | 16 nM[7] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: this compound Activity against Downstream Targets and Cell Lines

| Target / Cell Line | Assay Type | IC50 / Effect | Key Finding |

| p-PRAS40 (T246) | In Vitro Inhibition | 0.31 µM[2] | Inhibition of a key downstream AKT substrate. |

| NCI-N87-WT (Gastric Cancer) | Cell Viability | ~25 µM[8] | Baseline sensitivity in a wild-type cell line. |

| MCF10A-WT (Breast Epithelial) | Cell Viability | ~1.88 µM[8] | Demonstrates higher sensitivity compared to NCI-N87-WT. |

| MDA-MB-468 (Breast Cancer) | Cell Viability | More sensitive to allosteric inhibitors than MDA-MB-231.[9] | Cell line context impacts inhibitor sensitivity. |

| Cells with PIK3CA/PIK3R1 mutations | Anti-proliferative Activity | Potent Activity[2] | Increased sensitivity in cells with an activated PI3K/AKT pathway. |

| Fibroblasts (Proteus Syndrome) | AKT Phosphorylation | Reduced with 31–500 nM treatment.[3] | Effective in patient-derived cells with AKT1 mutation. |

Signaling Pathway and Mechanism of Action

This compound functions as an allosteric inhibitor of AKT. Unlike ATP-competitive inhibitors that bind to the kinase active site, allosteric inhibitors bind to a different site on the protein, inducing a conformational change that prevents activation and downstream signaling. This leads to the inhibition of phosphorylation of numerous AKT substrates, ultimately blocking signals that promote cell proliferation and survival.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Pharmacodynamic Study of this compound in Individuals with Proteus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Clinical report: one year of treatment of Proteus syndrome with this compound (ARQ 092) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ern-ithaca.eu [ern-ithaca.eu]

- 8. mdpi.com [mdpi.com]

- 9. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]

Miransertib: A Deep Dive into its Anti-Proliferative and Pro-Apoptotic Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miransertib (ARQ 092), a potent and selective allosteric inhibitor of the serine/threonine kinase AKT, has emerged as a promising therapeutic agent in oncology and for treating rare overgrowth syndromes.[1] Its mechanism of action centers on the critical PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in various cancers and proliferative disorders.[2][3] This technical guide provides a comprehensive overview of this compound's impact on cell proliferation and apoptosis, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Mechanism of Action: Targeting the Core of Cell Growth Signaling

This compound is an orally bioavailable, pan-AKT inhibitor that targets all three isoforms of AKT (AKT1, AKT2, and AKT3).[4] Unlike ATP-competitive inhibitors, this compound functions as an allosteric inhibitor, binding to a pocket outside the active site of the kinase. This binding prevents the conformational changes required for AKT activation, thereby inhibiting its downstream signaling activities.[1] The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[5] In many pathological conditions, activating mutations in PI3K or AKT, or loss of the tumor suppressor PTEN, lead to constitutive activation of this pathway, driving uncontrolled cell proliferation and resistance to apoptosis.[3] By inhibiting AKT, this compound effectively shuts down these aberrant signals, leading to a reduction in cell proliferation and an induction of programmed cell death.

Impact on Cell Proliferation

This compound has demonstrated significant anti-proliferative effects across a range of cancer cell lines and in preclinical models of overgrowth syndromes.[6][7] This activity is a direct consequence of its ability to inhibit the phosphorylation of key downstream targets of AKT that are critical for cell cycle progression.

Quantitative Data: Inhibition of Cell Viability

The potency of this compound in inhibiting cell proliferation is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values of this compound against various AKT isoforms and in different cancer cell lines.

| Target/Cell Line | IC50 (nM) | Reference |

| AKT1 | 2.7 | [4] |

| AKT2 | 14 | [4] |

| AKT3 | 8.1 | [4] |

| NCI-N87-WT (Gastric Cancer) | ~25,000 | [6] |

| MCF10A-WT (Breast Epithelial) | ~1,880 | [6] |

| MDA-MB-231 (Breast Cancer) | Not specified | [8] |

| MDA-MB-468 (Breast Cancer) | More sensitive than MDA-MB-231 | [8] |

Key Downstream Effectors in Cell Cycle Regulation

This compound's inhibition of AKT leads to the modulation of key proteins that regulate the cell cycle, primarily through the G1/S phase checkpoint.

-

Cyclin D1: AKT can promote the expression of Cyclin D1, a key regulator of the G1 to S phase transition.[7] Inhibition of AKT by this compound can lead to decreased Cyclin D1 levels, contributing to cell cycle arrest.[9]

-

p27Kip1: AKT can phosphorylate and inactivate the cyclin-dependent kinase inhibitor p27Kip1, promoting its degradation.[10] By inhibiting AKT, this compound can lead to the stabilization and accumulation of p27Kip1, which in turn inhibits cyclin D-CDK4/6 complexes and halts cell cycle progression.[9]

The interplay between these molecules is a critical aspect of this compound's anti-proliferative effect.

Induction of Apoptosis

In addition to its cytostatic effects, this compound actively promotes apoptosis, or programmed cell death, in cancer cells. This is achieved by tipping the balance between pro-apoptotic and anti-apoptotic proteins, which is often dysregulated in malignant cells.

Quantitative Data: Apoptosis Induction

Flow cytometry analysis using Annexin V and propidium iodide (PI) staining is a standard method to quantify apoptosis. The following table provides examples of this compound's ability to induce apoptosis.

| Cell Line | Treatment Concentration | Percentage of Apoptotic Cells | Reference |

| MCF10A-CDH1-/- | MK2206 (6.25 µM) | 20.2% | [6] |

| HT29 (Colon Cancer) | Alisertib (various) | Dose-dependent increase | [11] |

| Jurkat T cells | Camptothecin (6 µM) | Apoptosis induction observed | [12] |

Modulation of Apoptosis-Regulating Proteins

AKT promotes cell survival by phosphorylating and inactivating several pro-apoptotic proteins and promoting the expression of anti-apoptotic proteins. This compound reverses these effects.

-

Bcl-2 Family Proteins: AKT can phosphorylate the pro-apoptotic protein Bad, preventing it from binding to and inhibiting the anti-apoptotic protein Bcl-2.[13] By inhibiting AKT, this compound can lead to dephosphorylation of Bad, allowing it to sequester Bcl-2 and promote apoptosis. Furthermore, this compound can influence the expression levels of Bcl-2 family members, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[14][15]

-

Caspase Activation: The induction of apoptosis by this compound culminates in the activation of caspases, the executioners of programmed cell death. Inhibition of the PI3K/AKT pathway has been shown to lead to the cleavage and activation of caspase-3, a key effector caspase.[16][17]

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

References

- 1. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cancer cells dysregulate PI3K/AKT/mTOR pathway activation to ensure their survival and proliferation: mimicking them is a smart strategy of gammaherpesviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Proliferation, survival and metabolism: the role of PI3K/AKT/mTOR signalling in pluripotency and cell fate determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Akt/CREB/Cyclin D1 network: a novel target for prostate cancer inhibition in transgenic adenocarcinoma of mouse prostate (TRAMP) model mediated by Nexrutine®, a Phellodendron amurense bark extract - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Live-Cell NanoBRET Assay to Measure AKT Inhibitor Binding to Conformational States of AKT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Role of PI3K-AKT-mTOR Pathway as a Pro-Survival Signaling and Resistance-Mediating Mechanism to Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Regulation of BAX and BCL-2 expression in breast cancer cells by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effect of AKT3 expression on MYC‐ and caspase‐8‐dependent apoptosis caused by polo‐like kinase inhibitors in HCT 116 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Miransertib (ARQ 092): Application Notes and Protocols for Preclinical and Clinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and relevant experimental protocols for Miransertib (also known as ARQ 092 or MK-7075), a potent and selective allosteric pan-AKT inhibitor. The information is compiled from data reported in clinical trials for conditions such as PIK3CA-Related Overgrowth Spectrum (PROS), Proteus Syndrome (PS), and advanced solid tumors.

Dosage and Administration in Clinical Trials

This compound is an orally administered drug.[1] The dosage and administration schedule have varied across clinical trials, depending on the patient population (pediatric vs. adult) and the indication (rare overgrowth syndromes vs. oncology).

Dosing in Proteus Syndrome (PS) and PIK3CA-Related Overgrowth Spectrum (PROS)

Clinical studies in pediatric and adult patients with PS and PROS have generally utilized a lower-dose, continuous daily dosing strategy compared to oncology trials. The dosing is often based on body surface area (BSA).

Table 1: this compound Dosage and Administration in PS and PROS Clinical Trials

| Clinical Trial / Setting | Patient Population | Starting Dose | Dose Escalation | Administration Schedule | Key Notes |

| Phase 1/2 MOSAIC Study (NCT03094832) | PROS and PS (≥ 2 years old) | 15 mg/m² once daily | To 25 mg/m² once daily after 3 cycles (84 days) if well-tolerated. A further escalation to 35 mg/m² was possible. | Continuous daily oral administration, 1 hour before or 2 hours after a meal. A treatment cycle is 28 days. | The primary objective was later updated to focus on safety and tolerability. |

| Phase 0/1 Pharmacodynamic Study (NCT02594215) | Proteus Syndrome (adults and children) | 5 mg/m² once daily | Dose escalation/de-escalation based on pharmacodynamic endpoint. | Continuous daily oral administration. | This starting dose was approximately 1/7th of the typical oncology dose and was found to achieve a 50% reduction in phosphorylated AKT (pAKT) in affected tissues in most participants. |

| Compassionate Use Case Reports | Proteus Syndrome | 10 mg daily (~5 mg/m²/day) | Escalated to 30 mg daily (~15 mg/m²/day) and then to 50 mg daily (~25 mg/m²/day) over 3 months. | Continuous daily oral administration. | Treatment was reported to be beneficial with modest adverse effects. |

| Compassionate Use Case Reports | Severe PROS (pediatric) | Not specified | Not specified | Treatment continued for a median of 22 months. | Showed potential therapeutic utility in selected pediatric patients. |

Dosing in Oncology (Advanced Solid Tumors)

Phase 1 trials in adults with advanced solid tumors and lymphomas explored higher doses and intermittent dosing schedules to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).

Table 2: this compound Dosage and Administration in Oncology Clinical Trials

| Dosing Schedule | Dose Range Explored | Recommended Phase 2 Dose (RP2D) | Administration Details |